molecular formula C18H17NO3 B1268717 ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate CAS No. 27294-08-2

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

Cat. No. B1268717
CAS RN: 27294-08-2
M. Wt: 295.3 g/mol
InChI Key: DOIDLAVLCKENCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate and related compounds involves several steps including condensation, cyclization, and functional group transformations. These processes are fundamental in the creation of the indole backbone and the introduction of substituents at specific positions on the molecule. Studies have detailed the synthesis of similar ethyl carboxylate compounds through methods such as single-crystal X-ray diffraction technique, showcasing the compound's crystallization and molecular packing influenced by hydrogen bonds (Yeong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate reveals its complex crystalline form, which has been characterized by single-crystal X-ray diffraction techniques. The structure is stabilized by strong hydrogen bonding, which plays a crucial role in the crystal packing of the compound. This detailed analysis helps in understanding the spatial arrangement of atoms within the molecule and its potential interactions (Yeong et al., 2018).

Scientific Research Applications

Abnormal Fischer Indolization and Angular Benz[e]indoles

Research conducted by Ishii et al. (1983) investigated the Fischer indolization of ethyl phenylpyruvate 2-[(1, 4-dimethoxy-2-naphthyl) hydrazone], leading to the formation of four angular benz[e] indole products. Among these products, ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate displayed anti-viral activity in preliminary biological tests, suggesting potential medicinal applications (Ishii et al., 1983).

Synthesis of Linear Indole Derivatives

Another study by Murakami et al. (1988) focused on the synthesis of genuine ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate. This research is important for the accurate identification and synthesis of indole derivatives, which are crucial for various applications in chemical research and drug development (Murakami et al., 1988).

Anti-Hepatitis B Virus Activities

The work by Zhao et al. (2006) on the design and synthesis of a series of ethyl 5-hydroxyindole-3-carboxylates, including compounds similar to ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate, showed significant anti-HBV activities. This indicates the potential of such compounds in antiviral therapies (Zhao et al., 2006).

Synthesis and Pharmacological Investigation

Research by Chikhale et al. (2009) involved the synthesis of ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates. These compounds demonstrated significant antihypertensive and anti-inflammatory activities, showing the broad pharmacological potential of these indole derivatives (Chikhale et al., 2009).

Antitubercular Agent Development

Sharma et al. (2019) expanded on a novel lead targeting Mycobacterium tuberculosis DHFR, designing and synthesizing a series of ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate derivatives. This study underlines the role of indole derivatives in developing selective inhibitors for tuberculosis treatment (Sharma et al., 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . This suggests that there is a promising future for the research and development of indole derivatives, including ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate.

properties

IUPAC Name

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-3-22-18(20)17-16(12-7-5-4-6-8-12)14-11-13(21-2)9-10-15(14)19-17/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIDLAVLCKENCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359190
Record name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate

CAS RN

27294-08-2
Record name ethyl 5-methoxy-3-phenyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Yasui, M Wada, N Takamura - Tetrahedron, 2009 - Elsevier
Aryl hydrazones, the precursor of Fischer indole synthesis, were easily obtained by nucleophilic addition of aryllithium reagents to diazo esters. The aryl hydrazones were converted into …
Number of citations: 50 www.sciencedirect.com

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